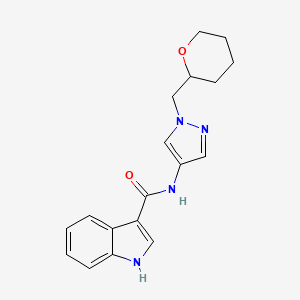![molecular formula C19H21ClN6O2 B2528387 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-97-7](/img/structure/B2528387.png)
8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving aromatic substitution, nucleophilic substitution, or condensation .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the chlorophenyl group. The imidazole ring can participate in a variety of reactions due to its aromaticity and the presence of nitrogen atoms . The chlorophenyl group can undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation for Alkene Hydromethylation
Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Moreover, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Biological Activities and Medicinal Potential
The 2-aminothiazole-4 core, which shares structural similarities with our compound, is a significant class of organic medicinal compounds. These derivatives serve as starting materials for synthesizing various heterocyclic analogs with promising therapeutic roles. These roles include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities. Although not directly related to our compound, this information underscores the broader significance of similar structures in drug discovery .
Intramolecular Cyclization and Synthesis
While not directly reported for our compound, intramolecular cyclization strategies involving similar structures could lead to novel compounds with diverse biological activities. Researchers have explored cyclization reactions using related chalcones and hydrazinobenzenesulfonamide derivatives. These reactions can yield interesting products, although further studies are needed to explore their full potential .
Drug Discovery and Beyond
Given its intriguing structure, our compound could serve as a starting point for drug discovery efforts. Researchers may explore its interactions with biological targets, potential pharmacological activities, and optimization for specific therapeutic indications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(3-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,21H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZGTKVCGZSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

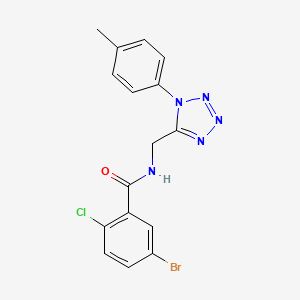
![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2528306.png)
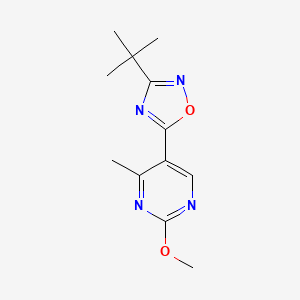
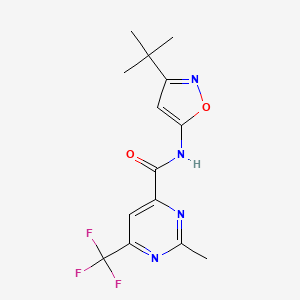
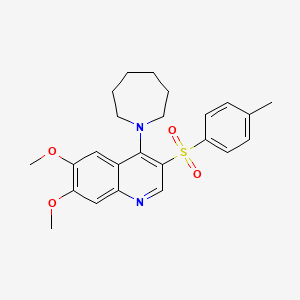
![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)
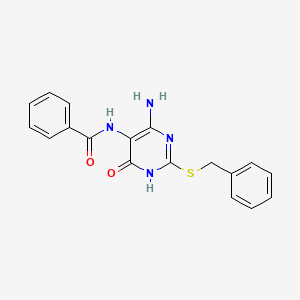
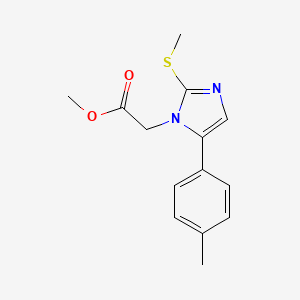
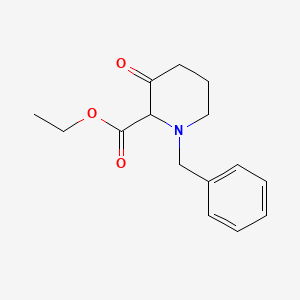
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)
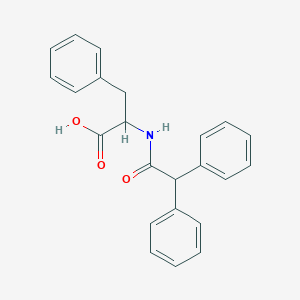
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
